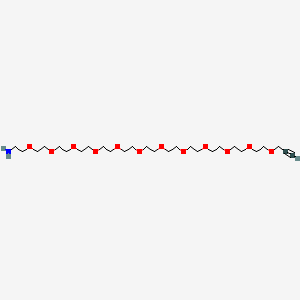
Propargil-PEG8-bromuro
Descripción general
Descripción
Propargyl-PEG8-bromide is a polyethylene glycol (PEG) derivative that contains a propargyl group and a bromide group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The bromide group is a good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media .
Aplicaciones Científicas De Investigación
Propargyl-PEG8-bromide has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Propargyl-PEG8-bromide is primarily used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) . The compound’s primary targets are therefore the molecules or biomolecules that are intended to be linked or conjugated in the synthesis of these entities .
Mode of Action
The propargyl group in Propargyl-PEG8-bromide can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , also known as click chemistry . This reaction yields a stable triazole linkage . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Biochemical Pathways
The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .
Pharmacokinetics
The presence of the peg (polyethylene glycol) moiety in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Propargyl-PEG8-bromide is the formation of a stable triazole linkage with azide-bearing compounds or biomolecules . This enables the synthesis of PROTACs and ADCs, which can selectively degrade target proteins .
Análisis Bioquímico
Biochemical Properties
Propargyl-PEG8-bromide interacts with azide-bearing compounds or biomolecules in Click Chemistry reactions . This reaction, catalyzed by copper, forms a stable triazole linkage . The alkyne group in Propargyl-PEG8-bromide is highly nucleophilic, allowing it to play a crucial role in these biochemical reactions .
Molecular Mechanism
The molecular mechanism of Propargyl-PEG8-bromide primarily involves its alkyne group reacting with azide-bearing compounds or biomolecules in a copper-catalyzed Click Chemistry reaction . This reaction forms a stable triazole linkage .
Metabolic Pathways
The propargyl group is known to play a crucial role in organic synthesis, offering a handle for further synthetic transformations .
Transport and Distribution
The PEG spacer in the compound is known to increase its water-solubility, which could potentially influence its distribution .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propargyl-PEG8-bromide can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of propargyl alcohol with a PEG derivative that has a leaving group, such as a tosylate or mesylate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of propargyl-PEG8-bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through techniques such as column chromatography or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Propargyl-PEG8-bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Click Chemistry: The propargyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole linkages.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like sodium azide, thiols, and amines.
Click Chemistry: The reaction requires a copper catalyst, such as copper sulfate, and a reducing agent like sodium ascorbate.
Major Products
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide group.
Click Chemistry: The major product is a triazole-linked PEG derivative.
Comparación Con Compuestos Similares
Propargyl-PEG8-bromide can be compared with other PEG derivatives that contain different functional groups:
Propargyl-PEG8-amine: Contains an amine group instead of a bromide group, making it useful for different types of bioconjugation reactions.
Propargyl-PEG8-thiol: Contains a thiol group, which can form disulfide bonds and is useful in the synthesis of thiol-reactive materials.
Propargyl-PEG8-carboxyl: Contains a carboxyl group, which can be used for amide bond formation in peptide synthesis.
Propargyl-PEG8-bromide is unique due to its dual functional groups, which allow it to participate in both Click Chemistry and nucleophilic substitution reactions, making it a versatile tool in various scientific and industrial applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35BrO8/c1-2-4-21-6-8-23-10-12-25-14-16-27-18-19-28-17-15-26-13-11-24-9-7-22-5-3-20/h1H,3-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKYPBWKHAGRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35BrO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















